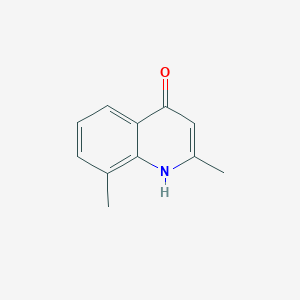

2,8-Dimethylquinolin-4-ol

Descripción

Propiedades

IUPAC Name |

2,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-10(13)6-8(2)12-11(7)9/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHJYDMHDWSZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935448 | |

| Record name | 2,8-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-80-1 | |

| Record name | 15644-80-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15644-80-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Quinoline Chemistry and Medicinal Scaffolds

The quinoline (B57606) ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. frontiersin.orgresearchgate.net This scaffold is not merely a synthetic curiosity; it is a recurring motif in a multitude of pharmacologically active agents. rsc.orgnih.gov The versatility of the quinoline structure allows for functionalization at various positions, leading to a diverse range of derivatives with distinct biological profiles. frontiersin.orgrsc.org

Quinoline-based compounds have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities such as:

Anticancer rsc.org

Antimicrobial rsc.org

Anti-inflammatory rsc.org

Antioxidant nih.gov

Antitubercular rsc.org

Antimalarial rsc.org

Antiviral nih.gov

The efficacy of these compounds is often attributed to the ability of the quinoline nucleus to interact with various biological targets. This has led to the development of numerous quinoline-containing drugs for a variety of diseases. malariaworld.org The continuous exploration of quinoline derivatives in drug discovery underscores the enduring importance of this scaffold in the pursuit of new and effective therapeutic agents. orientjchem.org

Historical Perspectives on Quinolinol Research

The journey of quinoline (B57606) and its derivatives in science began in the 19th century. Quinolin-8-ol, also known as 8-hydroxyquinoline (B1678124), was first synthesized in the late 1800s. solubilityofthings.com This discovery was a pivotal moment, unlocking the potential for a vast family of quinolinol derivatives that continue to be investigated for their scientific and health applications. solubilityofthings.com

A significant breakthrough in the medicinal application of quinoline derivatives came with the development of quinolone antibiotics, which originated from the discovery of nalidixic acid in 1962. researchgate.net This event marked the beginning of intensive research into the antibacterial properties of this class of compounds. Subsequent research revealed that substitutions on the quinoline ring could dramatically enhance antibacterial potency and broaden the spectrum of activity. acs.org

The history of quinolinol research is a testament to the value of exploring structure-activity relationships. Early investigations into compounds like 8-hydroxyquinoline laid the groundwork for understanding how modifications to the basic quinolinol structure could influence its biological effects. solubilityofthings.comacs.orgacs.org This foundational knowledge continues to guide the design and synthesis of new quinolinol-based compounds with tailored properties.

Significance of the 2,8 Dimethylquinolin 4 Ol Structural Motif

Established Synthetic Pathways for this compound

The construction of the this compound framework is primarily achieved through well-established cyclization reactions that form the quinoline core.

Modified Skraup-Doebner-Von Miller Synthesis Approaches

The Doebner-von Miller reaction and its variations represent a classic and versatile method for quinoline synthesis. This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.org In a general sense, the synthesis of this compound via this approach would involve reacting 2-methylaniline with a suitable β-dicarbonyl compound or its equivalent, which can form the necessary α,β-unsaturated intermediate in situ.

While the classic Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones, related cyclizations like the Combes and Conrad-Limpach-Knorr syntheses are often employed for producing quinolin-4-one structures. lookchem.comiipseries.org The Conrad-Limpach-Knorr reaction, for instance, involves the reaction of an aniline with a β-ketoester. For this compound, this would translate to the condensation of 2-methylaniline with ethyl acetoacetate. The reaction first forms a β-anilinoacrylate intermediate, which then undergoes thermal or acid-catalyzed cyclization to yield the quinolin-4-one product. The choice of catalyst, such as polyphosphoric acid (PPA), is often crucial for driving the cyclization and dehydration steps. unisa.ac.za

Improvements to these classical methods often focus on milder conditions, better yields, and solvent-free approaches. For example, the use of acrolein diethyl acetal (B89532) as a stable precursor for the α,β-unsaturated aldehyde in a modified Doebner-Von Miller reaction has been shown to be effective for various aniline substrates. lookchem.comresearchgate.netepa.gov

Ring-Closing Reactions and Cyclization Protocols

The most direct and widely used methods for synthesizing the this compound core are intramolecular cyclization reactions. These protocols build the quinoline ring system from acyclic precursors.

A prominent strategy is the acid-catalyzed thermal cyclization of an appropriate anilinoacrylate. This method, often referred to as the Gould-Jacobs reaction, is a cornerstone for the synthesis of 4-hydroxyquinolines. The synthesis commences with the condensation of an aniline, in this case, 2-methylaniline, with a β-ketoester like ethyl acetoacetate. This is typically followed by heating in a high-boiling point solvent or using a catalyst like polyphosphoric acid (PPA) to facilitate the intramolecular ring closure and subsequent aromatization to the stable quinolin-4-ol. smolecule.com

Another important cyclization strategy involves the reductive cyclization of 2'-nitrochalcones. mdpi.com While this method is particularly effective for 2-aryl-4-quinolones, the principle of intramolecular cyclization following a key bond-forming step is central. For the target molecule, a hypothetical precursor could be an appropriately substituted o-nitro-phenyl derivative that undergoes reductive cyclization to form the heterocyclic ring.

The table below summarizes key cyclization strategies applicable to the synthesis of the quinolin-4-one core.

| Cyclization Method | Starting Materials | Key Reagents/Conditions | General Outcome |

| Conrad-Limpach/Gould-Jacobs | Aniline, β-Ketoester | Heat, Polyphosphoric Acid (PPA) | Forms 4-hydroxyquinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst (e.g., HCl, Lewis acids) | Forms substituted quinoline |

| Reductive Cyclization | 2'-Nitrochalcone derivative | Reducing agent (e.g., CO, Formic Acid), Catalyst (e.g., Palladium) | Forms 2-substituted 4-quinolone |

Derivatization Strategies of the this compound Core Structure

The this compound core serves as a versatile scaffold for further chemical modification. The hydroxyl group at the 4-position and the activated aromatic ring system allow for a variety of derivatization reactions.

Halogenation and Fluorination Analog Synthesis

The introduction of halogen atoms, particularly fluorine and chlorine, onto the quinoline scaffold is a common strategy in medicinal chemistry to modulate the compound's properties.

Fluorination: Fluorinated analogs of quinolin-4-ols can be synthesized either by starting with a fluorinated precursor, such as a fluoroaniline, or by direct fluorination of the pre-formed quinoline ring. mdpi.comdntb.gov.ua For example, using 3-fluoroaniline (B1664137) in a Gould-Jacobs cyclization leads to a 6-fluoro-4-hydroxyquinoline. Direct electrophilic fluorination of a quinolin-4-ol core at the C-6 or C-8 positions can be achieved using reagents like Selectfluor®. smolecule.com

Chlorination and Bromination: Halogenation at various positions of the quinoline ring can be achieved through several methods. The conversion of the 4-hydroxyl group to a chlorine atom is a key transformation, often accomplished using reagents like phosphorus oxychloride (POCl₃). connectjournals.com This creates a reactive 4-chloroquinoline (B167314) intermediate that is susceptible to nucleophilic substitution. Direct halogenation on the benzene (B151609) ring portion of the quinoline is also possible, leading to derivatives such as 5-chloro, 6-chloro, and 7-chloro analogs. bldpharm.com For instance, 5-Chloro-2,8-dimethyl-4-quinolinol can be prepared using an adapted Skraup synthesis.

The following table lists some known halogenated derivatives of this compound.

| Compound Name | CAS Number | Molecular Formula |

| 6-Chloro-2,8-dimethylquinolin-4-ol | 21629-49-2 | C₁₁H₁₀ClNO |

| 5-Chloro-2,8-dimethyl-4-quinolinol | 21629-50-5 | C₁₁H₁₀ClNO |

| 6-Fluoro-2,8-dimethylquinolin-4-ol | 1154918-17-8 | C₁₁H₁₀FNO |

Alkylation and Arylation at Various Positions

Alkylation and arylation reactions on the this compound core can occur at the nitrogen atom (N-alkylation), the oxygen atom (O-alkylation), or the carbon atoms of the ring system (C-alkylation/C-arylation). The quinolin-4-ol tautomer exists in equilibrium with its 4-quinolone form, which influences the site of reaction.

N- and O-Alkylation: The reaction of the quinolone with alkyl halides can lead to either N-alkylation or O-alkylation, depending on the reaction conditions and the substitution pattern on the quinoline ring. mdpi.comnih.gov For instance, the presence of a hydroxyl group at the C-5 position has been shown to favor N-alkylation in 2-phenyl-4-quinolones. nih.gov O-alkylation, to form alkoxy derivatives, can be achieved using methods like the Mitsunobu reaction. smolecule.com

C-Arylation: The introduction of aryl groups onto the quinoline nucleus is typically achieved through modern cross-coupling reactions. For example, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to attach arylboronic acids to a halogenated quinoline precursor. nih.gov

Introduction of Nitrogen-Containing Heterocyclic Moieties

The functionalization of the this compound scaffold by incorporating other nitrogen-containing heterocycles can lead to complex structures with potentially enhanced biological activities. nih.gov

A common strategy involves converting the 4-hydroxyl group into a more reactive handle, such as a hydrazine (B178648) group. Reacting the quinolin-4-ol with hydrazine hydrate (B1144303) can produce a 4-hydrazinyl-quinoline intermediate. connectjournals.com This hydrazinyl derivative then serves as a versatile building block. For example, it can be reacted with β-dicarbonyl compounds like pentane-2,4-dione to form pyrazole-substituted quinolines. It can also react with various isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives, respectively. connectjournals.com

Another approach involves building a new heterocyclic ring onto the quinoline core. For instance, a 3-amino-2,8-dimethyl-quinolin-4-ol can be condensed with other reagents to form fused heterocyclic systems, such as oxazolo[4,5-c]quinolines.

The table below lists the compound names mentioned in this article.

Esterification and Carbonate Formation

The hydroxyl group at the C4 position of the quinoline ring serves as a key functional handle for synthesizing a variety of ester and carbonate derivatives. These reactions are typically achieved by reacting the parent quinolinol with acylating or carbonylating agents.

Esterification is a common strategy to modify the properties of quinolinols. For instance, derivatives of the related 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) have been synthesized by reacting it with various substituted benzoic acids. mdpi.com This method often employs a coupling agent or proceeds via an acid chloride. A general approach involves the Steglich esterification, where the quinolinol is treated with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org Microwave-assisted acylation has also been shown to significantly reduce reaction times from hours to minutes while maintaining high yields.

Carbonate derivatives are also readily prepared from quinolin-4-ols. The synthesis of carbonate derivatives of 6-(tert-butyl)-8-chloro-2,3-dimethylquinolin-4-ol has been reported, demonstrating the feasibility of this modification on the quinoline core. researchgate.netresearchgate.net These syntheses typically involve the reaction of the quinolinol with a chloroformate or a substituted benzyl (B1604629) chlorocarbonate in the presence of a base. researchgate.netresearchgate.net For example, new perfluoroisopropyl quinoline carbonate derivatives were synthesized by reacting the corresponding quinolin-4-ol with an appropriate RCl compound under basic conditions. connectjournals.com

Detailed research findings on the synthesis of ester and carbonate derivatives of related dimethylquinolin-4-ol structures are presented in the table below.

| Derivative Type | Quinoline Core Structure | Reagents | Key Findings | Reference |

| Ester | 8-Fluoro-2,3-dimethylquinolin-4-ol | Substituted benzoic acids | A series of new fluorinated quinoline ester analogs were synthesized and characterized. | mdpi.com |

| Ester | 2,3-Dimethylquinolin-4-ol | Angeloyl chloride, DCM, DMAP | Furnishes 4-angeloyloxy-2,3-dimethylquinoline; microwave irradiation reduces reaction time. | |

| Carbonate | 6-(tert-butyl)-8-chloro-2,3-dimethylquinolin-4-yl | (2-chloro-5-(trifluoromethyl)benzyl)carbonate | Resulted in the formation of the corresponding carbonate derivative with high efficacy in certain applications. | researchgate.netresearchgate.net |

| Carbonate | 8-Chloro-2,3-dimethyl-6-(perfluoropropan-2-yl)quinolin-4-ol | Propyl chloroformate, base | Compound 3c, a propyl carbonate, was synthesized and showed good activity in fungicidal assays. | connectjournals.com |

Deuteration Methods and Isotopic Labeling

Isotopic labeling, particularly deuteration, is a valuable tool for mechanistic studies, metabolic tracking, and enhancing the pharmacokinetic profiles of bioactive molecules. For quinoline derivatives, metal-free, regioselective deuteration methods have been developed, offering a green and efficient approach to isotopic labeling. researchgate.netbenthamdirect.com

A highly effective method for the deuteration of phenols and related structures uses deuterium (B1214612) oxide (D₂O) as the deuterium source and sodium hydroxide (B78521) (NaOH) as a catalyst. researchgate.net This approach achieves high regioselectivity for the ortho and/or para positions relative to the hydroxyl group, with a high degree of deuterium incorporation. researchgate.net

Specifically for quinolinol-type compounds, a metal-free, regioselective green deuteration method has been elaborated for 2-methylquinolin-8-ol and 2,5-dimethylquinolin-8-ol. researchgate.netbenthamdirect.comresearchgate.net This method utilizes a modified Skraup-Doebner-Von Miller synthesis or direct H/D exchange using D₂O with either potassium deuteroxide (KOD) or deuterated sulfuric acid (D₂SO₄) under ambient conditions. researchgate.netbenthamdirect.com These low-cost and environmentally benign conditions provide a valuable tool for the isotopic labeling of hydroxyquinolines. researchgate.netbenthamdirect.com The resulting deuterated compounds are useful as internal standards in mass spectrometry and for mechanistic investigations.

| Method | Substrate | Deuterium Source | Catalyst/Conditions | Key Features | Reference |

| Metal-Free H/D Exchange | Phenols | D₂O | NaOH | Simple, operationally effective, high regioselectivity for ortho/para positions. | researchgate.net |

| Metal-Free Green Deuteration | 2-Methylquinolin-8-ol, 2,5-Dimethylquinolin-8-ol | D₂O | KOD or D₂SO₄ solution | Ambient reaction conditions, low-cost reagents, regioselective. | researchgate.netbenthamdirect.com |

| Modified Skraup-Doebner-Von Miller Synthesis | Hydroxyquinolines | D₂O | Acid or base catalysis | Potential for higher deuteration capacity. | researchgate.netbenthamdirect.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like quinolines. univpancasila.ac.id

For the synthesis of quinoline derivatives, a one-pot process utilizing a 'silferc' (silica-supported ferric chloride) catalyst has been developed. google.com This method avoids the use of volatile organic solvents, presenting a cleaner and more environmentally friendly approach compared to conventional methods. google.com The process is reported to have general applicability for a variety of substituted anilines and provides higher yields (55-65%) than traditional routes. google.com

Furthermore, the deuteration methods described in the previous section for related quinolinols are explicitly referred to as "green deuteration" methods. researchgate.netbenthamdirect.com The use of D₂O as a benign deuterium source and the avoidance of transition-metal catalysts align with green chemistry principles. researchgate.netbenthamdirect.comresearchgate.net These methods are performed under ambient conditions with low-cost and non-hazardous reagents, further enhancing their environmental credentials. researchgate.netbenthamdirect.com The application of microwave assistance in esterification reactions also represents a green approach, as it can significantly reduce reaction times and energy consumption.

The broader context of green chemistry encourages the use of efficient, environmentally benign synthetic procedures to create bioactive heterocyclic frameworks, which are crucial synthons for various applications. univpancasila.ac.id

Antimicrobial Efficacy Investigations

The antimicrobial potential of this compound derivatives has been explored against a variety of pathogens, including bacteria, fungi, and viruses.

Antibacterial Spectrum and Activity

Quinoline derivatives are recognized for their potential as antibacterial agents, with ongoing research focused on developing new quinoline-based antibiotics to address resistant bacterial strains. smolecule.com Specifically, derivatives of 7,8-dimethylquinoline (B1340081) have been synthesized and evaluated for their antimicrobial properties. connectjournals.com In one study, certain synthesized derivatives demonstrated weak activity against both Escherichia coli and Staphylococcus aureus. connectjournals.com Another study on oxetoquinolines, which can be derived from quinoline structures, also investigated their antibacterial activity. medcraveonline.com

The introduction of different functional groups to the this compound scaffold can enhance antibacterial efficacy. For instance, amino-substituted quinolines often show improved antimicrobial activity, which may be attributed to better membrane permeability.

Antifungal Properties and Fungicidal Development

Derivatives of this compound have shown notable antifungal activity, particularly in the context of agricultural fungicides. A series of 6-tert-butyl-8-chloro-2,3-dimethylquinolin-4-ol derivatives were synthesized and tested against Pyricularia oryzae, the fungus that causes rice blast. The initial results were promising, with all but one of the synthesized compounds showing 100% protective efficacy at a concentration of 100 ppm. researchgate.net Among these, one derivative, 6-(tert-butyl)-8-chloro-2,3-dimethylquinolin-4-yl(2-chloro-5-(trifluoromethyl)benzyl)carbonate, demonstrated the highest fungicidal activity, even at a lower concentration of 10 ppm. researchgate.net

Further research into fluorinated quinoline analogs has also yielded compounds with significant antifungal properties. researchgate.net In a study where new fluorinated quinoline compounds were synthesized, several derivatives exhibited good antifungal activity at a concentration of 50 μg/mL against a panel of ten phytopathogenic fungi. Notably, some of these compounds displayed over 80% activity against Sclerotinia sclerotiorum, and another showed 80.8% activity against Rhizoctonia solani. researchgate.net

Derivatives of 7,8-dimethylquinoline have also been screened for their antifungal activity against several fungal species, including Aspergillus niger, Candida albicans, Cryptococcus neoformans, and Thielaviopsis paradoxa. Several of the tested compounds showed marked activity against Aspergillus niger, Candida albicans, and Cryptococcus neoformans. connectjournals.com

| Derivative | Target Fungi | Efficacy | Concentration |

|---|---|---|---|

| 6-tert-butyl-8-chloro-2,3-dimethylquinolin-4-ol derivatives | Pyricularia oryzae | 100% | 100 ppm |

| 6-(tert-butyl)-8-chloro-2,3-dimethylquinolin-4-yl(2-chloro-5-(trifluoromethyl)benzyl)carbonate | Pyricularia oryzae | High | 10 ppm |

| Fluorinated quinoline analogs | Sclerotinia sclerotiorum | >80% | 50 µg/mL |

| Fluorinated quinoline analog | Rhizoctonia solani | 80.8% | 50 µg/mL |

| 7,8-dimethylquinoline derivatives | Aspergillus niger, Candida albicans, Cryptococcus neoformans | Marked Activity | Not Specified |

Antiviral Effects

The antiviral potential of this compound derivatives is an emerging area of research. Preliminary studies suggest that some derivatives may inhibit the replication of certain viruses. For example, 5-Chloro-2,8-dimethyl-4-quinolinol has shown promise as an antiviral agent, with initial research indicating it may interfere with viral protein synthesis. Quinoline compounds, in general, have been investigated for activity against viruses such as dengue and influenza.

Furthermore, the introduction of a urea group into the molecular structure, a modification sometimes applied to quinoline derivatives, is associated with a diversity of biological activities, including antiviral effects. researchgate.net While specific data on the antiviral spectrum of this compound derivatives is still limited, these initial findings suggest a potential avenue for the development of new antiviral therapies.

Anticancer Research and Cytotoxic Effects

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a significant focus of pharmacological research. Several studies have reported the potential of these compounds to induce apoptosis and inhibit cancer cell proliferation.

One derivative, 5-Chloro-2,8-dimethyl-4-quinolinol, has been reported to induce apoptosis in cancer cells through the activation of caspase pathways. In a study on breast cancer cells (MCF-7), this compound demonstrated effective reduction of cell viability with a half-maximal inhibitory concentration (IC50) of approximately 12 µM. The mechanism of its cytotoxic effects may also involve the generation of reactive oxygen species (ROS) within the cancer cells.

Derivatives of 2,3-Dimethylquinolin-4-ol have also been investigated for their cytotoxic properties against various cancer cell lines, indicating a broad spectrum of potential anticancer activity that warrants further investigation. smolecule.com These findings highlight the potential of this compound derivatives as a scaffold for the development of novel anticancer agents.

| Derivative | Cancer Cell Line | Activity | IC50 Value |

|---|---|---|---|

| 5-Chloro-2,8-dimethyl-4-quinolinol | Breast cancer (MCF-7) | Reduced cell viability | ~12 µM |

| 2,3-Dimethylquinolin-4-ol derivatives | Various | Cytotoxic properties | Not Specified |

Antimalarial Studies

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. smolecule.com Consequently, derivatives of this compound have been investigated for their potential activity against the malaria parasite, Plasmodium falciparum.

Research into a 2,3,8-trisubstituted quinoline compound revealed excellent inhibition of the P. falciparum NF54 strain with a 50% inhibitory concentration (IC50) of 22 nM and low cytotoxicity. This discovery has prompted further evaluation of related derivatives to enhance their metabolic stability and solubility while maintaining their biological activity.

Investigations into Other Pharmacological Activities

Beyond antimicrobial, anticancer, and antimalarial activities, derivatives of this compound have been explored for other pharmacological effects.

Anti-inflammatory Activity: Some quinoline derivatives have demonstrated anti-inflammatory properties. ontosight.ai For instance, certain 8-quinolinesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory activity, with one compound showing potent inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) production. nih.gov This compound was found to inhibit the toll-like receptor 4 (TLR4)/MD-2 signaling pathway. nih.gov

Voltage-Gated Potassium Channel Blocking: Furo-quinoline derivatives, which are structurally related to quinolinones, have shown promising activity as blockers of the voltage-gated potassium channel Kv1.3. connectjournals.com This channel is a target for immunosuppression due to its role in T-lymphocyte activation. nih.gov The most potent of these compounds inhibited Kv1.3 channels with half-blocking concentrations in the low micromolar range. nih.gov

Antioxidant Activity: Studies on oxetoquinolines, which can be synthesized from quinoline precursors, have included investigations into their antioxidant potential. medcraveonline.com

These varied pharmacological investigations underscore the versatility of the this compound scaffold for the development of new therapeutic agents targeting a range of diseases.

Potential for Neurological Disorder Modulation

Derivatives of quinoline are being explored for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's. ontosight.ainih.gov The core structure is valuable in medicinal chemistry for its ability to interact with biological targets. ontosight.ai Specifically, hydroxypyridine derivatives have shown promise due to their ability to cross the blood-brain barrier and engage with neuronal targets. ontosight.ai

Certain quinoline derivatives are being investigated as multifunctional antioxidants to combat the neuronal damage seen in Alzheimer's and Parkinson's disease. nih.gov Research has focused on designing compounds that can inhibit enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's therapy. nih.govmdpi.com For instance, a series of quinolinone derivatives containing a dithiocarbamate (B8719985) moiety were designed as multifunctional AChE inhibitors. nih.gov Additionally, some derivatives are predicted to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.gov The development of heterocyclic compounds, including quinolines, is a critical area of research for new, effective treatments for these debilitating neurological disorders. mdpi.com

Anti-inflammatory Response

Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govnih.gov Inflammation is a key factor in numerous diseases, and the development of effective anti-inflammatory drugs is crucial. mdpi.com One area of research has focused on the synthesis of 8-quinolinesulfonamide derivatives as inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 complex, which plays a role in the inflammatory response. nih.gov

In one study, a specific 8-quinolinesulfonamide derivative, compound 3l, was identified as a potent anti-inflammatory agent. It demonstrated significant inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) production. nih.gov This compound was found to exert its effect by disrupting the activation of the TLR4 signaling pathway, which in turn blocks the NF-κB/MAPK signaling cascade. nih.gov Furthermore, in an animal model of adjuvant-induced arthritis, this compound showed a significant therapeutic effect, reducing paw swelling and serum levels of inflammatory cytokines. nih.gov The anti-inflammatory properties of various heterocyclic compounds, including chalcone (B49325) derivatives, are also being widely explored, highlighting the broad interest in these scaffolds for developing new therapies. mdpi.com

| Compound/Derivative | Target/Assay | Findings |

| 8-Quinolinesulfonamide derivative (3l) | NO, TNF-α, IL-1β production | IC50 values of 2.61 ± 0.39, 9.74 ± 0.85, and 12.71 ± 1.34 μM, respectively. nih.gov |

| 8-Quinolinesulfonamide derivative (3l) | Adjuvant-induced arthritis in rats | Significant therapeutic effect, reduced swelling and inflammatory cytokines. nih.gov |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) | Methotrexate-induced inflammation | Loaded into soluble starch nanoparticles to potentially reduce oxidation and inflammation. nih.gov |

Insulin-Sensitizing Activity

The development of compounds that can enhance insulin (B600854) sensitivity is a key strategy in the management of type 2 diabetes and metabolic syndrome. nih.govgoogle.com While direct studies on the insulin-sensitizing activity of this compound are not prominent, research into chemically modified insulin and related small molecules provides a basis for potential applications.

A promising approach involves the chemical modification of insulin to create glucose-responsive versions. nih.gov For example, synthetic insulin derivatives have been developed by incorporating a phenylboronic acid moiety for glucose sensing, along with an aliphatic domain to promote hydrophobic interactions for longer-lasting activity. nih.gov These modified insulins can rapidly reverse high blood sugar levels in diabetic mouse models following a glucose challenge. nih.gov The most effective of these derivatives demonstrated glucose control superior to native insulin and comparable responsiveness to a healthy pancreas. nih.gov This highlights the potential for synthetic chemistry to create novel therapeutic agents for diabetes. Natural compounds and their derivatives are also considered a promising source for new drugs to combat diabetes and insulin resistance. nih.gov

Antioxidant Properties

Quinoline derivatives are recognized for their antioxidant capabilities, which are crucial in combating oxidative stress implicated in numerous diseases. nih.govmedcraveonline.com The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer and single electron transfer. nih.gov

A large-scale computational study of over 8,500 quinoline derivatives identified several promising candidates with antioxidant efficiency greater than the reference compound Trolox. nih.gov In another study, a series of 2H-oxeto[2,3-b]quinolines were synthesized and evaluated for their antioxidant activity, with some compounds showing good radical scavenging properties. medcraveonline.com Similarly, novel derivatives of thiazolo[4,5-b]pyridine (B1357651) have been synthesized and their antioxidant potential confirmed through in vitro assays, such as the DPPH radical scavenging method. pensoft.net These findings underscore the potential of quinoline-based structures in the development of new antioxidant agents.

| Compound/Derivative | Assay | Findings |

| Selected Quinoline Derivatives | Ionization potential and bond dissociation energies (computational) | Predicted to be more efficient antioxidants than Trolox. nih.gov |

| 2H-oxeto[2,3-b]quinolines (e.g., compound 1e) | Antibacterial and antioxidant screening | Showed moderate to good activity. medcraveonline.com |

| Thiazolo[4,5-b]pyridine derivatives | DPPH radical scavenging | Demonstrated antioxidant activity. pensoft.net |

Insecticidal Activity

The search for new and effective insecticides is driven by the increasing resistance of pests to existing treatments. nih.gov Quinoline derivatives and related heterocyclic compounds have shown promise in this area. researchgate.netmdpi.com

Several studies have demonstrated the insecticidal potential of various quinoline-based structures. For instance, a series of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were synthesized and tested against the agricultural pest Mythimna separata. Several of these compounds exhibited 100% inhibition against the pest at a concentration of 500 mg/L. nih.gov In another study, a pyrimido[2,1-b]quinazoline derivative was synthesized and showed potent larvicidal activity against Anopheles arabiensis, a major malaria vector, causing 100% mortality. nih.gov Furthermore, research on piperine (B192125) derivatives led to the discovery of a compound that resulted in 90% mortality in Plutella xylostella at a concentration of 1 mg/ml. researchgate.net These results indicate that quinoline and related heterocyclic scaffolds are a valuable starting point for the development of new insecticidal agents. nih.govresearchgate.net

| Compound/Derivative Class | Target Pest | Key Finding |

| 2-Phenylpyridine derivatives (5a, 5d, 5g, 5h, 5k) | Mythimna separata | 100% inhibition at 500 mg/L. nih.gov |

| Pyrimido[2,1-b]quinazoline derivative (DHPM3) | Anopheles arabiensis (larvae) | 100% mortality. nih.gov |

| Piperine derivative (D28) | Plutella xylostella | 90% mortality at 1 mg/ml. researchgate.net |

| Quinoxaline (B1680401) derivatives | General Pesticidal Screen | Exhibited insecticidal activities. researchgate.net |

Nematicidal Activity

Plant-parasitic nematodes pose a significant threat to agriculture, necessitating the development of new nematicides. Research has shown that derivatives of various heterocyclic compounds, including those related to quinolines, possess nematicidal properties.

For example, certain semisynthetic derivatives of massarilactone D, a polyketide produced by endophytic fungi, have displayed significant nematicidal activity. beilstein-journals.org One such derivative, massarilactone D 3,4,7-tri-O-trans-cinnamoyl, was particularly effective, with an LD50 of 12.5 µg/mL. beilstein-journals.org In a different study, difluoromethylpyrazole carboxamide derivatives were evaluated for their efficacy against the root-knot nematode Meloidogyne incognita. Some of these compounds showed good control, with two in particular achieving approximately 50% inhibition at concentrations as low as 1.0 and 5.0 mg/L. researchgate.net Furthermore, a screening of various phytochemicals identified compounds like benzaldehyde (B42025) and carvacrol (B1668589) as having high nematicidal activity against the root-lesion nematode Pratylenchus penetrans. mdpi.com

| Compound/Derivative | Target Nematode | Activity |

| Massarilactone D 3,4,7-tri-O-trans-cinnamoyl | Not specified | LD50 of 12.5 µg/mL. beilstein-journals.org |

| Difluoromethylpyrazole carboxamides (6-9, 6-23) | Meloidogyne incognita | ~50% inhibition at 5.0 and 1.0 mg/L. researchgate.net |

| Benzaldehyde, Carvacrol | Pratylenchus penetrans | High mortality compared to other phytochemicals. mdpi.com |

Herbicidal Activity

Quinoline compounds and their derivatives are also being investigated for their potential as herbicides. researchgate.netmdpi.com The development of new herbicides is crucial for effective weed management in agriculture.

Studies have shown that certain quinoxaline derivatives, which share a fused N-heterocyclic structure with quinolines, possess herbicidal activity. researchgate.net Similarly, a series of triazole derivatives containing a pyrazole (B372694) moiety demonstrated moderate herbicidal activity against lettuce and bentgrass. researchgate.net Research has also explored triketone–quinoline hybrids as potential inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a known target for herbicides. tandfonline.com While the specific pyrazole ketone compounds tested in one study showed weaker activity than a commercial herbicide, the research provides a basis for further optimization. researchgate.net These findings suggest that the quinoline scaffold and related heterocyclic structures are viable candidates for the design of novel herbicidal agents.

Structure Activity Relationship Sar Studies of 2,8 Dimethylquinolin 4 Ol Analogs

Positional Substitution Effects on Biological Activity

The biological activity of quinoline (B57606) derivatives is highly sensitive to the nature and position of substituents on the quinoline ring. SAR studies have demonstrated that even minor changes can lead to significant differences in efficacy and selectivity.

For instance, in the context of antimalarial activity, the presence of a chlorine atom at the 7-position of the quinoline ring is considered crucial for optimal activity, while a methyl group at the 3-position tends to reduce activity. Furthermore, the introduction of an additional methyl group at the 8-position has been shown to abolish antimalarial activity altogether. ijpsjournal.com

In the realm of anticancer research, the substitution pattern on the quinoline ring also plays a critical role. Studies on quinoline-based anticancer agents have revealed that the presence of a hydroxyl or methoxy (B1213986) group at the 7-position can enhance antitumor activity. orientjchem.org Similarly, introducing a substituent at the 4-position of the quinoline ring has been found to improve the compound's potency against cancer cells. orientjchem.org For a series of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) and -quinoline derivatives, the substitution at the 2-position was found to modulate binding affinities to the α1-adrenoceptor. acs.org

The following table summarizes the observed effects of positional substitutions on the biological activity of various quinoline analogs.

Table 1: Effects of Positional Substitution on the Biological Activity of Quinoline Analogs

| Position | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 7 | Chlorine | Crucial for optimal antimalarial activity. | ijpsjournal.com |

| 3 | Methyl | Reduces antimalarial activity. | ijpsjournal.com |

| 8 | Methyl | Abolishes antimalarial activity. | ijpsjournal.com |

| 7 | Hydroxyl/Methoxy | Can improve antitumor activity. | orientjchem.org |

| 4 | Various Substituents | Can enhance potency against cancer cells. | orientjchem.org |

| 6 | Fluorine | Can significantly enhance antibacterial activity. | orientjchem.org |

| 2 | Various Substituents | Modulates binding affinity to α1-adrenoceptors. | acs.org |

Influence of Heterocyclic Ring Modifications

Modifications to the core heterocyclic structure of quinoline have been explored to understand their impact on biological activity. This includes the replacement of the quinoline ring with other heterocyclic systems, a strategy known as bioisosteric replacement.

Bioisosterism is a powerful tool in drug design where a functional group is replaced by another with similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. drugdesign.org For example, the replacement of a quinazoline (B50416) heterocycle with a quinoline ring has been investigated in the design of new therapeutic agents. drugdesign.org

In the development of inhibitors for the enzyme InhA, a key target in Mycobacterium tuberculosis, bioisosteric replacement of the quinoline ring in a lead compound with other heterocycles like quinoxaline (B1680401) and benzoxazine (B1645224) was explored. This approach aimed to improve the compound's properties while maintaining its biological activity.

Furthermore, the fusion of other heterocyclic rings to the quinoline scaffold can significantly influence its biological profile. For instance, the combination of quinoline and imidazole (B134444) moieties into a single molecular framework has been investigated to integrate the enzyme inhibitory properties of imidazole with the biological versatility of quinoline. researchgate.net Similarly, the development of quinoline-5-sulfonamides linked to a 1,2,3-triazole scaffold has been pursued to create hybrid systems with potential anticancer and antibacterial activities. mdpi.com

The table below illustrates some examples of heterocyclic ring modifications and their intended effects.

Table 2: Influence of Heterocyclic Ring Modifications on Quinoline Analogs

| Modification | Rationale/Observed Effect | Example Application | Reference |

|---|---|---|---|

| Quinazoline to Quinoline | Bioisosteric replacement to explore alternative scaffolds. | General drug design. | drugdesign.org |

| Quinoline to Quinoxaline/Benzoxazine | Bioisosteric replacement to improve properties of antitubercular agents. | Antitubercular drug development. | |

| Quinoline-Imidazole Hybrids | Combine enzyme inhibitory properties of imidazole with the versatility of quinoline. | Antidiabetic potential. | researchgate.net |

| Quinoline-1,2,3-Triazole Hybrids | Creation of hybrid systems with enhanced biological activities. | Anticancer and antibacterial agents. | mdpi.com |

Steric and Electronic Effects of Substituents

The steric and electronic properties of substituents on the quinoline ring are fundamental determinants of the biological activity of its analogs. These properties influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.

Steric effects relate to the size and shape of the substituents. Bulky groups can hinder the binding of the molecule to its target site through steric hindrance. Conversely, in some cases, a larger substituent may be required to fill a specific hydrophobic pocket in the target protein, thereby enhancing activity. For instance, in a series of angiotensin II AT1 receptor inhibitors based on quinoline derivatives, it was found that more bulky substituents at the R1 and R3 positions of the quinoline ring were favorable for activity. ukaazpublications.com

Electronic effects are governed by the electron-donating or electron-withdrawing nature of the substituents. These effects can alter the electron distribution within the quinoline ring system, influencing its reactivity and its ability to form hydrogen bonds or other electrostatic interactions with the target. For example, in a study of quinoline-imidazole hybrids with antimalarial activity, the presence of an electron-donating methoxy group at the 2-position enhanced activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org The introduction of a fluorine atom, a highly electronegative element, at the 6-position of the quinoline ring has been shown to significantly enhance antibacterial activity. orientjchem.org

The following table provides examples of how steric and electronic effects of substituents influence the biological activity of quinoline derivatives.

Table 3: Steric and Electronic Effects of Substituents on Quinoline Analogs

| Effect | Substituent/Position | Observation | Biological Context | Reference |

|---|---|---|---|---|

| Steric | Bulky groups at R1 and R3 | Favorable for activity. | Angiotensin II AT1 receptor inhibitors | ukaazpublications.com |

| Electronic | Electron-donating OCH3 at C-2 | Enhanced activity. | Antimalarial quinoline-imidazole hybrids | rsc.org |

| Electronic | Electron-withdrawing Cl at C-2 | Loss of activity. | Antimalarial quinoline-imidazole hybrids | rsc.org |

| Electronic | Electron-withdrawing F at C-6 | Significantly enhanced activity. | Antibacterial agents | orientjchem.org |

Computational Contributions to SAR Elucidation

Computational methods have become indispensable tools for elucidating the structure-activity relationships of quinoline derivatives, providing insights that complement experimental findings and guide the design of new, more potent analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations are routinely employed.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com For example, 3D-QSAR models have been developed for quinoline derivatives as antihypertensive agents, highlighting the importance of electrostatic, steric, and hydrophobic fields for their activity. ukaazpublications.com These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. dovepress.comnih.gov

Molecular docking is used to predict the binding mode of a ligand within the active site of a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. Docking studies on quinoline hydrazones as inhibitors of the enoyl acyl carrier protein reductase (ENR) enzyme have identified important binding features and guided the design of compounds with improved inhibitory activity. dovepress.com

Density Functional Theory (DFT) calculations provide detailed information about the electronic properties of molecules, such as orbital energies and charge distributions. tandfonline.com These calculations can help to rationalize the observed SAR. For instance, DFT studies have been used to analyze the structural and electronic properties of quinoline-pyrene conjugates and to investigate their metal coordination properties. bohrium.com Furthermore, computational analysis of the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) can offer insights into the reactivity and interaction sites of the molecules. mdpi.comnih.gov

The table below summarizes the application of various computational methods in the SAR elucidation of quinoline analogs.

Table 4: Computational Contributions to SAR Studies of Quinoline Analogs

| Computational Method | Application | Insights Gained | Reference |

|---|---|---|---|

| 3D-QSAR | Predicting antihypertensive activity of quinoline derivatives. | Identified key steric, electrostatic, and hydrophobic features for activity. | ukaazpublications.com |

| Molecular Docking | Predicting binding modes of quinoline hydrazones in ENR enzyme. | Elucidated important ligand-protein interactions. | dovepress.com |

| DFT Calculations | Analyzing electronic properties of quinoline-pyrene conjugates. | Provided information on structural and electronic properties and metal coordination. | bohrium.com |

| HOMO-LUMO Analysis | Assessing reactivity of 1,4-naphthoquinone-8-hydroxyquinoline hybrids. | Determined reactivity descriptors and electron donor/acceptor capabilities. | mdpi.com |

Mechanistic Investigations of Biological Action and Chemical Transformations

Elucidation of Biological Mechanisms of Action

The biological activities of quinoline (B57606) derivatives are often attributed to their ability to interfere with essential cellular processes. While specific studies on 2,8-Dimethylquinolin-4-ol are not extensively documented in the public domain, the mechanisms can be inferred from the well-established activities of the broader quinolone class of compounds.

Molecular Target Identification and Binding Studies

The primary molecular targets for many quinolone-based compounds are bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.gov By binding to these enzymes, quinolones stabilize the enzyme-DNA complex, leading to double-stranded DNA breaks that are toxic to the bacterial cell. nih.gov

Another potential target, particularly in fungi, is the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). nih.gov This enzyme is vital for the biosynthesis of ergosterol, a key component of fungal cell membranes. nih.govnih.gov Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. nih.gov Computational docking studies are frequently used to predict the binding affinity and interaction patterns of novel compounds with these protein targets. nrfhh.comresearchgate.netnih.govcecam.orgbiorxiv.org The binding affinity is often quantified by parameters like the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). gitbook.iowikipedia.orgepa.gov

Interactive Data Table: Potential Molecular Targets and Binding Parameters

| Target Enzyme | Organism Type | Function | Typical Binding Parameters |

| DNA Gyrase | Bacteria | Introduces negative supercoils into DNA | IC50, Ki |

| Topoisomerase IV | Bacteria | Decatenates daughter chromosomes | IC50, Ki |

| CYP51 (Sterol 14α-demethylase) | Fungi, Protozoa | Ergosterol biosynthesis | Kd, IC50 |

Note: This table represents potential targets for quinoline-class compounds. Specific binding data for this compound is not widely available.

Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Topoisomerase IV, CYP51 P450)

The mechanisms of enzyme inhibition are critical to understanding the pharmacological effects of this compound.

DNA Gyrase and Topoisomerase IV: Quinolones inhibit these enzymes through a non-competitive mechanism with respect to ATP. nih.gov They bind to a pocket that becomes available only when the enzyme is complexed with DNA. nih.govresearchgate.net This binding event traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to the accumulation of lethal double-strand breaks. nih.gov The quinolone resistance-determining region (QRDR) on the GyrA subunit is a common site for mutations that reduce drug binding. nih.gov

CYP51 P450: The inhibition of CYP51, a heme-containing enzyme, typically occurs via coordination of a nitrogen atom from the inhibitor's heterocyclic ring to the heme iron atom in the enzyme's active site. nih.govmdpi.commdpi.com This interaction prevents the binding and activation of molecular oxygen, which is necessary for the demethylation of lanosterol, the enzyme's natural substrate. nih.govnih.gov This mode of action is characteristic of azole antifungal drugs and may be relevant for quinoline derivatives with appropriate structural features. nih.govmdpi.com

Receptor Interaction Analysis

Detailed analysis of the interaction between a ligand like this compound and its target receptor or enzyme is essential for understanding its activity and for rational drug design. nrfhh.comnih.govmdpi.com These analyses, often performed using computational methods like molecular dynamics simulations, can identify the specific amino acid residues involved in the binding. researchgate.netnih.gov The interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: Interactions between the aromatic rings of the quinoline core and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Metal Coordination: As seen with CYP51, where the ligand coordinates with the heme iron. mdpi.com

Understanding these specific interactions provides a molecular basis for the compound's potency and selectivity. researchgate.netnih.gov

Mechanistic Studies of Synthetic Reactions

The synthesis of this compound, like other substituted quinolines, involves classic organic reactions where understanding the underlying mechanisms is key to controlling the outcome.

Understanding Regioselectivity

The synthesis of quinolin-4-ones from anilines often employs methods like the Conrad-Limpach or Gould-Jacobs reactions. mdpi.comnih.gov When using a meta-substituted aniline (B41778), such as 2-methylaniline (o-toluidine) for the synthesis of this compound, the cyclization step can potentially lead to two different regioisomers (e.g., 2,8-dimethyl vs. 2,6-dimethyl).

The regioselectivity of these thermal cyclization reactions is influenced by both steric and electronic factors. mdpi.com For instance, in the Conrad-Limpach synthesis, the reaction of an aniline with a β-ketoester can be kinetically or thermodynamically controlled. youtube.com

At lower temperatures (kinetic control), the more nucleophilic amino group attacks the ester carbonyl, leading to one intermediate. youtube.com

At higher temperatures (thermodynamic control), the reaction is reversible, and the more stable intermediate, formed by attack at the ketone carbonyl, predominates, leading to the 4-quinolone product after cyclization. nih.govyoutube.com

The position of the substituent on the aniline ring directs the ring closure. For 2-methylaniline, cyclization is generally favored at the less sterically hindered para-position to the amino group, but the formation of the 8-methyl isomer is also possible. The choice of solvent and catalyst can also be manipulated to control the regiochemical outcome. nih.govnih.gov

Interactive Data Table: Factors Influencing Regioselectivity in Quinoline Synthesis

| Factor | Influence on Regioselectivity | Example Method |

| Reaction Temperature | Kinetic vs. Thermodynamic Product Control youtube.com | Conrad-Limpach |

| Substituent Effects | Electronic and Steric Hindrance mdpi.com | Gould-Jacobs, Conrad-Limpach |

| Catalyst | Can favor specific cyclization pathways nih.gov | Acid or Metal Catalysis |

| Solvent | High-boiling point solvents favor thermal cyclization nih.gov | Dowtherm A, Mineral Oil |

Characterization of Reaction Intermediates

The synthesis of quinolin-4-ones proceeds through several key intermediates. Identifying and characterizing these transient species is crucial for optimizing reaction conditions and yields. ablelab.eusemanticscholar.org

Conrad-Limpach Synthesis: The reaction between an aniline and a β-ketoester first forms a β-anilinoacrylate intermediate (an enaminone). nih.govthieme-connect.de This intermediate exists in equilibrium with its tautomers. At high temperatures, this enaminone undergoes thermal cyclization, likely through an imine-enol or a ketene-imine intermediate, to form the quinolone ring system. nih.gov

Gould-Jacobs Reaction: This method involves the reaction of an aniline with an alkoxymethylenemalonic ester. mdpi.comwikipedia.org The initial product is an anilidomethylenemalonic ester intermediate. ablelab.euwikipedia.org This intermediate then undergoes a thermal electrocyclic reaction to form the quinoline ring, followed by saponification and decarboxylation to yield the 4-hydroxyquinoline. mdpi.comwikipedia.org

These intermediates can be isolated in some cases or detected and characterized using spectroscopic techniques such as NMR and mass spectrometry, as well as computational methods like Density Functional Theory (DFT) to elucidate the reaction pathway. semanticscholar.orgresearchgate.net

Role of Catalysts and Reaction Conditions

The chemical transformation of this compound and related quinolone structures is profoundly influenced by the choice of catalysts and the specific reaction conditions employed. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. pharmafeatures.comenergy.gov This control is crucial for achieving desired product selectivity, enhancing yields, and promoting energy-efficient and environmentally benign processes. alliedacademies.orgunivpancasila.ac.id In the context of quinoline chemistry, catalysts and conditions dictate the course of reactions, from the initial ring formation to subsequent functional group transformations.

Catalytic Systems in Quinoline Ring Synthesis

The formation of the fundamental quinoline scaffold, such as in the synthesis of this compound, often relies on classical named reactions like the Conrad-Limpach or Friedländer synthesis, which are typically catalyzed by acids or bases. The choice of catalyst can significantly impact the reaction's success and yield. For example, the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, can be promoted by various catalysts. ustc.edu.cn Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for such tandem reactions. ustc.edu.cn Similarly, strong acids like concentrated sulfuric acid are employed in Skraup-type syntheses to act as both a catalyst and a dehydrating agent.

The table below summarizes representative catalytic systems and conditions for the synthesis of quinoline derivatives.

| Reaction Type | Starting Materials | Catalyst | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Friedländer Synthesis | 2-Amino-aryl alcohol + β-ketoester | FeCl₃ (10 mol%) | - | 3-Quinolinecarboxylic ester | Good to High | ustc.edu.cn |

| Skraup Synthesis Adaptation | 4-Chloro-2-amino-6-methylphenol + Glycerol | Concentrated H₂SO₄ | - | Substituted Chloro-quinolinol | - | |

| Propargylation-Cyclization Cascade | 2-Nitrophenyl propargyl alcohol + β-ketoester | FeCl₃ (10 mol%) and SnCl₂·2H₂O | Chlorobenzene, 70°C, 4-8 h | 4-Alkyne-3-quinolinecarboxylic ester | up to 89% | ustc.edu.cn |

Catalysis in the Transformation of Quinolines

Once the quinoline core is formed, subsequent modifications are carried out to synthesize various derivatives. The hydroxyl group at the C4-position of this compound is a key site for such derivatization, including esterification and etherification. Furthermore, other positions on the quinoline ring can be functionalized. The choice of catalyst and reaction conditions is paramount for controlling the regioselectivity and efficiency of these transformations.

For instance, in the synthesis of pyrazole-substituted quinolines, glacial acetic acid can serve as a catalyst for the condensation reaction between a hydrazinyl-quinoline and an aldehyde to form a Schiff base, a precursor to the final product. connectjournals.com For nucleophilic aromatic substitution reactions, a base like potassium carbonate (K₂CO₃) is often used in a suitable solvent such as 1,2-dimethoxyethane (B42094) (DME) to facilitate the reaction. kuleuven.be The temperature and solvent can dramatically affect the reaction's feasibility and yield; some reactions that fail in one solvent may proceed smoothly in another under specific temperature conditions. kuleuven.be

The following table details examples of catalysts and conditions used for the derivatization of quinoline systems.

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Schiff Base Formation | 4-Hydrazinyl-7,8-dimethylquinolin-2-ol + Aromatic aldehyde | Glacial Acetic Acid (catalytic) | Ethanol | Reflux, 2-8 h | Hydrazone derivative | - | connectjournals.com |

| Chlorination | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol | Thionyl chloride | - | 60°C, 3 h | 2-Chloro-quinoline derivative | - | connectjournals.com |

| Benzopyran Synthesis | 3-Amino-2,8-dimethyl-quinolin-4-ol + 2-Oxo-2H-chromen-3-carboxylic acid | Sulfamic acid | Dimethyl formamide (B127407) (DMF) | Conventional heating or Microwave irradiation | Benzopyran-fused quinoline | - | researchgate.net |

| Nucleophilic Aromatic Substitution | 2,4-Dichloroquinazoline + Pyrazole-aniline derivative | K₂CO₃ | 1,2-Dimethoxyethane (DME) | Reflux | C4-substituted quinazoline (B50416) | 61% | kuleuven.be |

| Cyclization | 3-(hydroxymethyl)quinolin-2-ol derivative | Glacial Acetic Acid | - | Reflux, 4 h | 2H-oxeto[2,3-b]quinoline | - | medcraveonline.com |

Advanced Characterization Techniques for 2,8 Dimethylquinolin 4 Ol and Its Analogs

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in determining the molecular structure and electronic nature of 2,8-Dimethylquinolin-4-ol and its derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, yielding data that is unique to specific structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of quinoline (B57606) derivatives in solution. uncw.edu By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule. uncw.edu

¹H NMR: Proton NMR is crucial for identifying the number and arrangement of hydrogen atoms. Studies on various quinoline derivatives have shown that the chemical shifts of protons are influenced by substituent effects and intermolecular interactions, such as aromatic stacking. uncw.eduuncw.edu For instance, in substituted quinolines, the aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The methyl groups in this compound would be expected to show singlets in the aliphatic region, with their exact chemical shifts influenced by their position on the quinoline ring.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. pressbooks.pub For quinoline derivatives, aromatic carbons typically resonate between 110 and 155 ppm, while carbonyl carbons in tautomeric forms can appear at lower fields (around 170-200 ppm). pressbooks.publibretexts.org The methyl carbons of this compound would be expected in the upfield region of the spectrum.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen atom is sensitive to protonation, coordination to metal ions, and the formation of N-oxides.

A representative, though not specific to this compound, dataset for a quinoline derivative is presented below to illustrate the type of data obtained.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.85 | d | 8.0 | Aromatic H |

| ¹H | 7.60 | t | 7.5 | Aromatic H |

| ¹H | 7.35 | d | 8.0 | Aromatic H |

| ¹H | 2.50 | s | - | Methyl H |

| ¹³C | 148.5 | s | - | Aromatic C-N |

| ¹³C | 136.2 | s | - | Aromatic C |

| ¹³C | 129.4 | s | - | Aromatic C-H |

| ¹³C | 127.1 | s | - | Aromatic C-H |

| ¹³C | 121.8 | s | - | Aromatic C-H |

| ¹³C | 25.3 | s | - | Methyl C |

Note: This is a generalized table and does not represent the actual spectrum of this compound.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. researchgate.net Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for the analysis of complex mixtures and the identification of individual components. The mass spectra of 2-substituted 8-hydroxyquinolines have been reported, providing valuable fragmentation patterns for structural elucidation. researchgate.net

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| HRMS | ESI+ | [M+H]⁺ | Molecular Ion |

| MS/MS | ESI+ | Various fragments | Structural Fragments |

Note: This is a generalized table. The actual m/z values would be specific to the compound being analyzed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. evitachem.com In quinolin-4-ol derivatives, characteristic IR absorption bands can be observed for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the quinoline ring. mdpi.comnih.gov The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the hydroxyl group. The tautomeric keto form would exhibit a characteristic C=O stretching vibration around 1650 cm⁻¹. mdpi.com

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3400-3200 | Broad |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 3000-2850 | Medium |

| C=O stretch (keto form) | ~1650 | Strong |

| C=C and C=N stretch | 1600-1450 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mdpi.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For quinoline derivatives, the UV-Vis spectra typically show multiple absorption bands corresponding to π-π* and n-π* transitions. researchgate.netbohrium.com The position and intensity of these bands are influenced by the substitution pattern on the quinoline ring and the solvent polarity. mdpi.comresearchgate.netscispace.com For instance, moving a methyl group from the homocyclic ring to the heterocyclic ring of a quinoline can cause a redshift in the absorption profile. scispace.comaanda.org

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | 235 | 35,000 | π → π |

| Ethanol | 310 | 5,000 | π → π |

| Ethanol | 325 | 4,500 | n → π* |

Note: This is a generalized table and does not represent the actual spectrum of this compound.

X-ray Crystallography for Structural Determination

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.55 |

| b (Å) | 13.35 |

| c (Å) | 8.83 |

| β (°) | 109.2 |

| Z | 4 |

Note: This data is for 7-iodo-8-hydroxyquinoline-5-sulfonic acid and serves as an example. iucr.org

Electrochemical Properties and Redox Behavior

The electrochemical properties and redox behavior of quinolinol derivatives are of significant interest, particularly in the context of their potential as antioxidants or in the development of redox-active materials. nih.gov Cyclic voltammetry is a key technique used to study these properties, providing information on oxidation and reduction potentials. nih.govacs.org Studies on 8-quinolinol have shown that it possesses notable reducing properties and can act as an efficient antioxidant. nih.gov The redox behavior of metal complexes of 8-quinolinol has also been extensively investigated, revealing that these complexes can act as powerful excited-state reductants. acs.orgmdpi.com The electrochemical behavior is influenced by the substituents on the quinoline ring and the nature of any coordinated metal ions. nih.govmdpi.com

| Process | Potential (V vs. SCE) | Method |

| Oxidation | +0.8 | Cyclic Voltammetry |

| Reduction | -1.2 | Cyclic Voltammetry |

Note: These are generalized values and the actual potentials would be specific to the compound and experimental conditions.

Hirshfeld Surface Analysis in Crystal Engineering

Hirshfeld surface analysis has emerged as a powerful tool in the field of crystal engineering for qualitatively and quantitatively exploring intermolecular interactions within crystalline solids. This method provides a visual and statistical understanding of how molecules pack in a crystal lattice, which is crucial for designing new materials with desired physical and chemical properties. For this compound and its analogs, Hirshfeld surface analysis offers deep insights into the nature and relative importance of various non-covalent interactions that govern their supramolecular assembly.

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, representing the region where the electron density of the molecule is greater than that of all its neighbors combined. By mapping different properties onto this surface, such as the normalized contact distance (dnorm), electrostatic potential, and shape index, researchers can identify and analyze different types of intermolecular contacts.

The analysis of intermolecular interactions is fundamental to crystal engineering as it allows for the prediction and control of crystal packing, which in turn influences properties such as solubility, melting point, and mechanical strength. mpg.dechemrxiv.orgmdpi.comrsc.org

Detailed Research Findings

While specific studies on the Hirshfeld surface analysis of this compound are not extensively documented in publicly available literature, a wealth of research on analogous quinoline derivatives provides a strong basis for understanding its potential crystal packing behavior. Studies on various substituted quinolin-4-ols and other quinoline compounds consistently highlight the significant role of hydrogen bonding and π–π interactions in their crystal structures.

For instance, in the crystal structure of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, Hirshfeld surface analysis revealed that C···H/H···C, O···H/H···O, and H···H contacts are the most significant, contributing 29.2%, 28.6%, and 28.5% respectively to the crystal packing. iucr.org The presence of π–π stacking interactions was also confirmed, contributing 5.2% (C···C) and 1.2% (C···N/N···C) to the Hirshfeld surface. iucr.org

In another study on trifluoromethylated quinoline derivatives, such as 2-(trifluoromethyl)quinolin-4-ol, the introduction of fluorine atoms significantly influenced the intermolecular interactions. researchgate.netscilit.com The total percentage of fluorine···atom close contacts was found to be as high as 47% in 2-(trifluoromethyl)quinolin-4-ol, with F···H contacts being the most dominant at 40.8%. researchgate.net This suggests that the introduction of different functional groups can dramatically alter the landscape of intermolecular interactions.

The analysis of a hexahydroquinoline derivative also demonstrated the utility of Hirshfeld surface analysis in elucidating intermolecular interactions. tandfonline.com In this case, the study, supported by DFT calculations, provided a detailed understanding of the forces governing the crystal lattice. tandfonline.com Similarly, for benzyl (B1604629) 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, Hirshfeld surface analysis was a key component of the structural investigation. youtube.com

The following interactive data tables summarize the percentage contributions of various intermolecular contacts to the Hirshfeld surface for several quinoline analogs, providing a comparative view of the interaction landscapes.

Table 1: Percentage Contributions of Intermolecular Contacts for Quinoline Derivatives

| Compound | H···H | O···H/H···O | C···H/H···C | Other Significant Contacts | Reference |

| 2-(2-hydroxyphenyl) quinoline-6-sulfonamide | 28.5% | 28.6% | 29.2% | C···C (5.2%), C···N/N···C (1.2%) | iucr.org |

| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy] quinoline-4-carboxylate | 42.3% | 34.5% | 17.6% | H···N/N···H (2.0%), C···N/N···C (1.2%) | iucr.org |

| 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione | 65.5% | 17.5% | 14.3% | C···C (0.7%), N···H/H···N (1.0%) | nih.gov |

| Dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate | 36.9% | 31.0% | 18.9% | S···H/H···S (7.9%) | researchgate.net |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | 39.2% | 8.0% | 25.2% | Cl···H/H···Cl (11.4%) | kayseri.edu.tr |

Table 2: Fluorine-Related Intermolecular Contacts in Trifluoromethylquinoline Derivatives

| Compound | Total F···atom contacts | F···H/H···F | F···F | C···F/F···C | Reference |

| 2-(trifluoromethyl)quinolin-4-ol | 47% | 40.8% | 10.5% | 7.0% | researchgate.netscilit.com |

| 4-ethoxy-2-(trifluoromethyl)quinoline | 41.2% | - | - | - | researchgate.netscilit.com |

| N¹-(2,8-bis(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamine | 60.7% | - | - | - | researchgate.netscilit.com |

| 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidin-1-ium 2-hydroxy-2-phenylacetate hemihydrate | - | Present | Present | Present | nih.gov |

These findings underscore the versatility of Hirshfeld surface analysis in characterizing the intricate network of intermolecular interactions in quinoline-based crystal structures. For this compound, it is anticipated that a combination of O–H···N or O–H···O hydrogen bonds (depending on the tautomeric form), C–H···π interactions involving the methyl groups and the aromatic system, and π–π stacking of the quinoline rings would be the primary forces directing its crystal packing. The quantitative data from Hirshfeld surface analysis would be invaluable in confirming these hypotheses and in the rational design of co-crystals and polymorphs of this compound with tailored properties.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com This theory is based on the principle that the ground-state energy and other properties of a system are a functional of the electron density. scispace.comnih.govaimspress.com DFT is widely used for its balance of computational cost and accuracy in predicting molecular properties. wikipedia.org

For 2,8-Dimethylquinolin-4-ol, DFT calculations are instrumental in elucidating its electronic structure and chemical reactivity. The theory allows for the calculation of the electron density distribution, which is fundamental to understanding molecular properties and reactivity. mdpi.com By analyzing the electron density, researchers can predict regions of the molecule that are electron-rich or electron-poor, providing clues about its behavior in chemical reactions. For instance, DFT can be used to understand how the methyl groups at positions 2 and 8, and the hydroxyl group at position 4, influence the electronic environment of the quinoline (B57606) ring system. Such calculations can help rationalize the regioselectivity observed in reactions like deuteration, as has been studied in related dimethylquinolin-8-ol compounds. researchgate.net